molecular formula C8H18N2O B1598987 2-(4-Methoxy-piperidin-1-yl)-ethylamine CAS No. 911300-69-1

2-(4-Methoxy-piperidin-1-yl)-ethylamine

Cat. No.: B1598987
CAS No.: 911300-69-1
M. Wt: 158.24 g/mol
InChI Key: MGVNXMVJHBHTOW-UHFFFAOYSA-N
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Description

2-(4-Methoxy-piperidin-1-yl)-ethylamine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a methoxy group attached to the fourth position of the piperidine ring and an ethylamine group attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-piperidin-1-yl)-ethylamine typically involves the following steps:

  • Piperidine Derivation: Starting with piperidine, a methoxy group is introduced at the fourth position through nucleophilic substitution reactions.

  • Ethylamine Attachment: The ethylamine group is then introduced by reacting the methoxy-piperidine with ethylamine under suitable reaction conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce any functional groups present.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethylamine groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of piperidine derivatives with oxo-groups.

  • Reduction: Formation of reduced derivatives of the compound.

  • Substitution: Formation of various substituted piperidines and ethylamine derivatives.

Scientific Research Applications

2-(4-Methoxy-piperidin-1-yl)-ethylamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

  • Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

2-(4-Methoxy-piperidin-1-yl)-ethylamine is similar to other piperidine derivatives, such as 2-(4-methylpiperidin-1-yl)-ethylamine and 2-(4-ethylpiperidin-1-yl)-ethylamine. its uniqueness lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group enhances the compound's solubility and stability, making it more suitable for certain applications.

Comparison with Similar Compounds

  • 2-(4-Methylpiperidin-1-yl)-ethylamine

  • 2-(4-Ethylpiperidin-1-yl)-ethylamine

  • 2-(4-Propylpiperidin-1-yl)-ethylamine

  • 2-(4-Butylpiperidin-1-yl)-ethylamine

This comprehensive overview provides a detailed understanding of 2-(4-Methoxy-piperidin-1-yl)-ethylamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVNXMVJHBHTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405687
Record name 2-(4-methoxy-1-piperidinyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911300-69-1
Record name 2-(4-methoxy-1-piperidinyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of nitrile 287 (10.25 g, 66.5 mmol) and Raney Nickel (50% w/w in water, ca. 10 mL) in EtOH (150 mL) and cNH3 (10 mL) was stirred under H2 (60 psi) for 16 h. The mixture was filtered through Celite, washed with EtOH (3×10 mL) and the solvent evaporated to give crude diamine 288 as an oil which was used directly.
Name
nitrile
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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